molecular formula C15H11ClF3NOS B2785624 2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 842117-21-9

2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2785624
CAS No.: 842117-21-9
M. Wt: 345.76
InChI Key: XTRVDNZLDKNEDJ-UHFFFAOYSA-N
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Description

2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by its unique chemical structureIts molecular formula is C15H11ClF3NOS, and it has a molecular weight of approximately 345.77 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method involves the reaction of 2-chloro-5-methylsulfanylbenzoic acid with 2-(trifluoromethyl)aniline under specific conditions to form the desired benzamide compound. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives, while substitution of the chlorine atom can result in various substituted benzamides .

Scientific Research Applications

2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(methylsulfanyl)benzamide
  • N-[2-(trifluoromethyl)phenyl]benzamide
  • 2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide

Uniqueness

What sets 2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. The presence of both the methylsulfanyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NOS/c1-22-9-6-7-12(16)10(8-9)14(21)20-13-5-3-2-4-11(13)15(17,18)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRVDNZLDKNEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842117-21-9
Record name 2-CHLORO-5-(METHYLTHIO)-N-(2-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE
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